molecular formula C10H21Br B143664 1-Bromo-7-methylnonane CAS No. 136539-81-6

1-Bromo-7-methylnonane

Cat. No.: B143664
CAS No.: 136539-81-6
M. Wt: 221.18 g/mol
InChI Key: ZJNLJOBGZKLZQT-UHFFFAOYSA-N
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Description

1-Bromo-7-methylnonane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, specifically a bromoalkane, which consists of a nonane backbone with a bromine atom attached to the first carbon and a methyl group attached to the seventh carbon

Preparation Methods

1-Bromo-7-methylnonane can be synthesized through several methods. One common synthetic route involves the bromination of 7-methyl-1-nonanol. This reaction typically uses carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C . The reaction proceeds with high yield, making it an efficient method for producing this compound.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-Bromo-7-methylnonane undergoes various types of chemical reactions, including:

    Substitution Reactions: As a bromoalkane, it readily participates in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia. The major products formed depend on the nucleophile used. For example, with sodium hydroxide, the product is 7-methyl-1-nonanol.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 7-methylnon-1-ene.

    Oxidation and Reduction: While this compound itself is not typically oxidized or reduced, it can be used as a precursor in reactions where the resulting products undergo such transformations.

Scientific Research Applications

1-Bromo-7-methylnonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology and Medicine:

    Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials. Its role as an intermediate makes it useful in the production of various compounds.

Mechanism of Action

The mechanism by which 1-Bromo-7-methylnonane exerts its effects in chemical reactions primarily involves the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In substitution reactions, the nucleophile attacks the carbon bonded to the bromine, displacing the bromine atom and forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom.

Comparison with Similar Compounds

1-Bromo-7-methylnonane can be compared to other bromoalkanes, such as 1-bromononane and 1-bromo-2-methylnonane. These compounds share similar reactivity patterns due to the presence of the bromine atom, but their physical and chemical properties can vary based on the position of the bromine and any additional substituents.

    1-Bromononane: Similar in structure but lacks the methyl group at the seventh carbon. This difference can affect its reactivity and the types of products formed in reactions.

    1-Bromo-2-methylnonane: The methyl group is closer to the bromine atom, which can influence the steric and electronic environment, potentially leading to different reaction outcomes.

Properties

IUPAC Name

1-bromo-7-methylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-10(2)8-6-4-5-7-9-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNLJOBGZKLZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556250
Record name 1-Bromo-7-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136539-81-6
Record name 1-Bromo-7-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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